REACTION_SMILES
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[C:10]([O:11][Cl:15])([CH3:12])([CH3:13])[CH3:14].[CH2:16]([Cl:17])[Cl:18].[nH:1]1[cH:2][c:3]([C:6](=[O:7])[O:8][CH3:9])[cH:4][cH:5]1>>[nH:1]1[cH:2][c:3]([C:6](=[O:7])[O:8][CH3:9])[cH:4][c:5]1[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc[nH]c1
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Name
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Type
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product
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Smiles
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COC(=O)c1c[nH]c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |